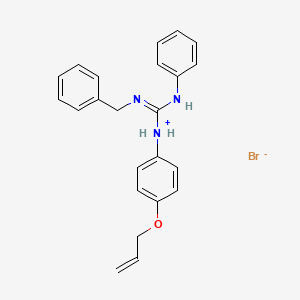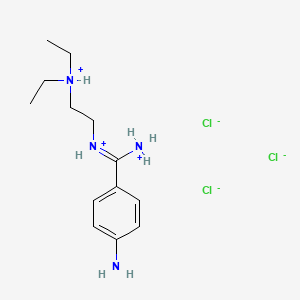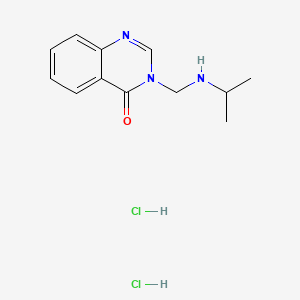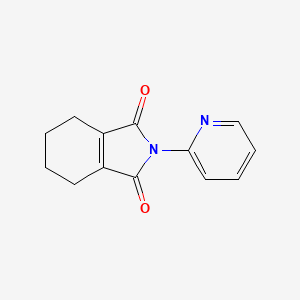![molecular formula C16H30Cl2N2O B13764443 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride CAS No. 59177-68-3](/img/structure/B13764443.png)
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, combined with a piperazine moiety, which is often found in pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride typically involves the following steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the adamantane core is replaced by the piperazine group.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions where one of the nitrogen atoms is replaced by another group, such as an alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of dehydroxylated adamantane derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Uniqueness
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride is unique due to its adamantane core, which imparts exceptional stability and rigidity. This makes it distinct from other piperazine derivatives that lack this structural feature. The combination of the adamantane core with the piperazine moiety also enhances its potential pharmacological properties, making it a valuable compound for further research and development.
Propiedades
| 59177-68-3 | |
Fórmula molecular |
C16H30Cl2N2O |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
1-[(4-methylpiperazin-1-yl)methyl]adamantan-2-ol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c1-17-2-4-18(5-3-17)11-16-9-12-6-13(10-16)8-14(7-12)15(16)19;;/h12-15,19H,2-11H2,1H3;2*1H |
Clave InChI |
AHNJRVQNALCMNR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC23CC4CC(C2)CC(C4)C3O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


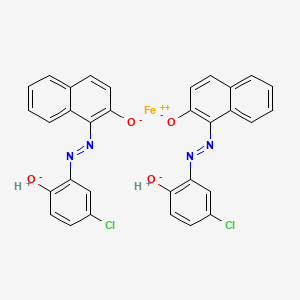
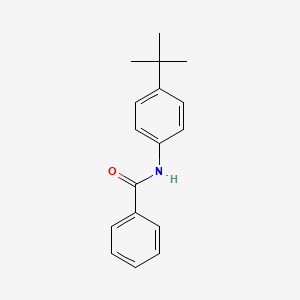
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
